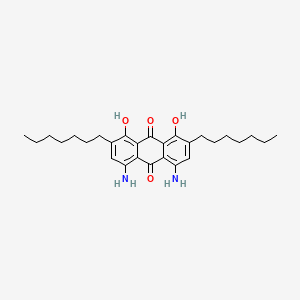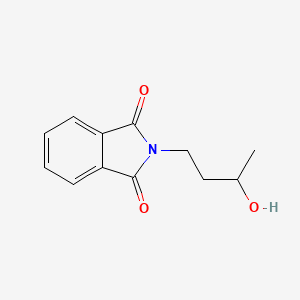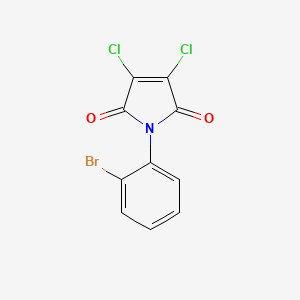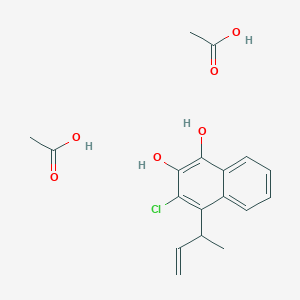
Acetic acid;4-but-3-en-2-yl-3-chloronaphthalene-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;4-but-3-en-2-yl-3-chloronaphthalene-1,2-diol is a complex organic compound that features a naphthalene core substituted with a chlorinated diol and an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;4-but-3-en-2-yl-3-chloronaphthalene-1,2-diol typically involves multi-step organic reactions. One common approach is the chlorination of a naphthalene derivative followed by the introduction of the diol and acetic acid groups. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;4-but-3-en-2-yl-3-chloronaphthalene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The diol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chlorinated naphthalene can be reduced to remove the chlorine atom.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the diol group may yield naphthoquinones, while reduction of the chlorinated naphthalene may produce a fully dechlorinated naphthalene derivative.
Applications De Recherche Scientifique
Acetic acid;4-but-3-en-2-yl-3-chloronaphthalene-1,2-diol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which acetic acid;4-but-3-en-2-yl-3-chloronaphthalene-1,2-diol exerts its effects involves interactions with specific molecular targets. The diol and acetic acid groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The chlorinated naphthalene core may also interact with hydrophobic pockets in proteins, affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar acetic acid moiety.
Naphthalene diols: Compounds with similar naphthalene cores and diol groups.
Chlorinated aromatics: Compounds with chlorinated aromatic rings.
Uniqueness
Acetic acid;4-but-3-en-2-yl-3-chloronaphthalene-1,2-diol is unique due to the combination of its structural features, including the chlorinated naphthalene core, diol group, and acetic acid moiety
Propriétés
Numéro CAS |
89510-29-2 |
|---|---|
Formule moléculaire |
C18H21ClO6 |
Poids moléculaire |
368.8 g/mol |
Nom IUPAC |
acetic acid;4-but-3-en-2-yl-3-chloronaphthalene-1,2-diol |
InChI |
InChI=1S/C14H13ClO2.2C2H4O2/c1-3-8(2)11-9-6-4-5-7-10(9)13(16)14(17)12(11)15;2*1-2(3)4/h3-8,16-17H,1H2,2H3;2*1H3,(H,3,4) |
Clé InChI |
XAJPGNCNCSOTEL-UHFFFAOYSA-N |
SMILES canonique |
CC(C=C)C1=C(C(=C(C2=CC=CC=C21)O)O)Cl.CC(=O)O.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E,E)-1,1'-Oxybis[(4-nitrophenyl)diazene]](/img/structure/B14379460.png)
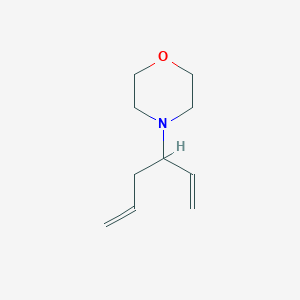
![N-[2-(4-{[8-(1H-Imidazol-1-yl)octyl]oxy}phenyl)ethyl]acetamide](/img/structure/B14379480.png)
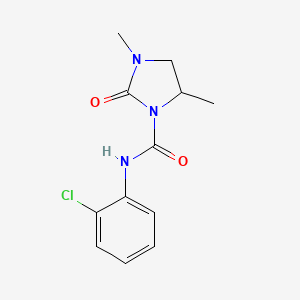
![(3-Methylphenyl){3-methyl-4-[(propan-2-yl)oxy]phenyl}methanone](/img/structure/B14379494.png)
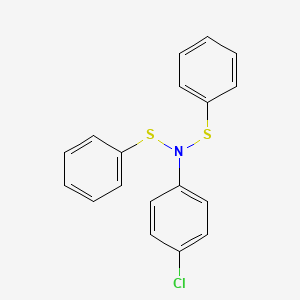
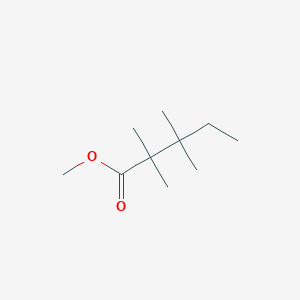
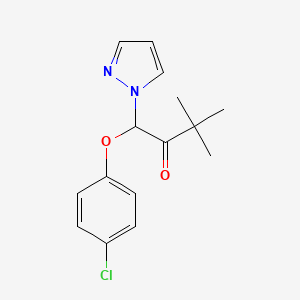
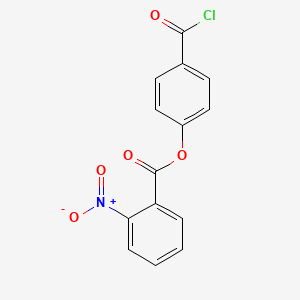
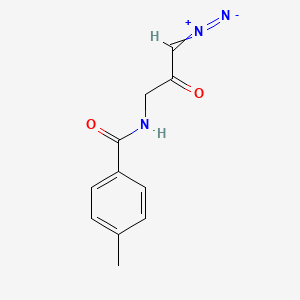
![5-(Trifluoromethyl)bicyclo[3.2.1]oct-2-ene](/img/structure/B14379533.png)
